molecular formula C13H13F4NO3 B2832662 2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034261-34-0

2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No. B2832662
CAS RN: 2034261-34-0
M. Wt: 307.245
InChI Key: DNQYIOXSGLJMPJ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZD1283 and has been synthesized by several methods.

Scientific Research Applications

Spectroscopic Characterization and Biological Application

Compounds with fluorophenoxy and azetidinyl groups are synthesized and characterized for their potential biological applications. For instance, the synthesis, spectroscopic characterization, and evaluation of cytotoxic activities, alongside molecular docking studies for understanding the pharmacokinetic nature for biological applications, are common research areas. These studies aim to elucidate the compounds' structure-activity relationships and their interaction with biological molecules, such as proteins, to assess their therapeutic potential (Govindhan et al., 2017).

Cholesterol Absorption Inhibition

Research into compounds structurally related to azetidinones includes their potential to inhibit cholesterol absorption. This involves the design and synthesis of novel compounds to enhance activity and block potential detrimental metabolic oxidation, thereby improving therapeutic profiles for treating conditions related to cholesterol metabolism (Rosenblum et al., 1998).

Fluorescence and Photostability Enhancement

The development of fluorinated compounds aims to enhance photostability and improve spectroscopic properties for applications in fluorescence microscopy and other spectroscopic methods. This includes synthesizing and evaluating fluorinated analogs of known fluorophores, enhancing their absorption and emission spectra for better imaging and analytical applications (Woydziak et al., 2012).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO3/c14-10-3-1-2-4-11(10)20-7-12(19)18-5-9(6-18)21-8-13(15,16)17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQYIOXSGLJMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

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